1,8-Diphenyl-2,6-octadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diphenyl-2,6-octadiene is an organic compound characterized by the presence of two phenyl groups attached to an octadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diphenyl-2,6-octadiene can be synthesized through the reaction of butadiene with phenylmagnesium bromide (C6H5MgBr) in the presence of nickel complexes . This reaction typically involves the following steps:
- Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in anhydrous ether.
- Addition of butadiene to the reaction mixture containing phenylmagnesium bromide and nickel complexes.
- Isolation and purification of the resulting this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,8-Diphenyl-2,6-octadiene undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in Diels-Alder reactions, forming cyclic compounds.
Substitution Reactions: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve dienophiles and catalysts like nickel complexes.
Substitution Reactions: Common reagents include nitric acid for nitration and halogens (e.g., bromine) for halogenation.
Major Products Formed
Cycloaddition Reactions: Formation of cyclic compounds, such as cyclohexene derivatives.
Substitution Reactions: Formation of substituted phenyl derivatives, such as nitrophenyl or halophenyl compounds.
Scientific Research Applications
1,8-Diphenyl-2,6-octadiene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of certain processes.
Mechanism of Action
The mechanism of action of 1,8-diphenyl-2,6-octadiene in various reactions involves its ability to act as a diene in cycloaddition reactions. The phenyl groups can stabilize reaction intermediates through resonance, facilitating the formation of desired products. Additionally, the compound’s structure allows it to interact with various catalysts, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2,7-octadiene: Similar structure but with only one phenyl group.
1,8-Dicyano-2,6-octadiene: Contains cyano groups instead of phenyl groups.
Uniqueness
1,8-Diphenyl-2,6-octadiene is unique due to the presence of two phenyl groups, which provide enhanced stability and reactivity in various chemical reactions. This makes it a valuable compound in organic synthesis and catalysis compared to its analogs.
Properties
CAS No. |
32917-66-1 |
---|---|
Molecular Formula |
C20H22 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
8-phenylocta-2,6-dienylbenzene |
InChI |
InChI=1S/C20H22/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h3-12,15-18H,1-2,13-14H2 |
InChI Key |
MCLQIVOBWGUDPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC=CCCC=CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.